molecular formula C17H18N4O3S B2540623 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034287-65-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2540623
CAS RN: 2034287-65-3
M. Wt: 358.42
InChI Key: XWNUCAYZZVUASV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterisation

Research on similar compounds involves synthesizing and characterizing novel heterocyclic compounds with potential bioactive properties. For instance, the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives highlight the process of creating compounds with potential applications in material science and pharmacology due to their unique structural features and electronic properties (Mabkhot, Al-Majid, & Alamary, 2011). Such methodologies could be applicable in the synthesis of the compound , providing a foundation for exploring its properties and potential applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial activities of compounds containing oxadiazole and thiophene moieties. For example, the synthesis and evaluation of 1,3,4-oxadiazole thioether derivatives have demonstrated significant antibacterial activities against various bacterial strains, suggesting that compounds incorporating these functionalities could serve as leads for developing new antimicrobial agents (Song et al., 2017). This indicates potential research applications of our compound in antimicrobial studies.

Anticancer and Antitumor Activity

Compounds featuring oxadiazole, thiophene, and pyrrolidine units have been explored for their anticancer and antitumor activities. Research into the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives as anticancer agents reveals that such structures can exhibit cytotoxic activities against cancer cells, providing a basis for the development of novel anticancer therapies (Abu‐Hashem & Aly, 2017).

Enzymatic Studies and Drug Metabolism

The investigation of compounds for their metabolic profiles is crucial for drug development. Studies on the enzymatic C-demethylation of specific compounds in rat liver microsomes, such as those involving oxadiazole derivatives, provide insights into their metabolic pathways and potential drug interactions (Yoo et al., 2008). This research aspect could be relevant for understanding the metabolism and pharmacokinetics of our compound in biological systems.

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-13(11(2)23-19-10)8-15(22)21-6-5-12(9-21)16-18-17(24-20-16)14-4-3-7-25-14/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNUCAYZZVUASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

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